Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate
Description
Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate is a benzoate ester derivative featuring a methyl group at the 2-position and a propenyloxy (allyloxy) substituent at the 3-position of the benzene ring.
Properties
CAS No. |
897050-20-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 2-methyl-3-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-4-9-16-12-8-6-7-11(10(12)3)13(14)15-5-2/h4,6-8H,1,5,9H2,2-3H3 |
InChI Key |
UNZOXJNUOKJKHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OCC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification of 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products. The final product is typically isolated through distillation and further purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Pharmaceutical Applications
1. Biological Activity:
Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate exhibits significant biological activity, making it a candidate for further pharmaceutical development. Its potential therapeutic effects include anti-inflammatory and analgesic properties, which are critical in pain management and treatment of inflammatory diseases.
Case Study:
A study published in a peer-reviewed journal indicated that derivatives of this compound demonstrated promising results in vitro against certain cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth .
Organic Synthesis
2. Synthesis of Complex Molecules:
This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex aromatic compounds. Its alkenyloxy group allows for further functionalization through various reactions such as nucleophilic substitution and cross-coupling reactions.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Base-catalyzed at 60°C | 85% | |
| Cross-Coupling | Pd-catalyzed reaction | 78% | |
| Hydrolysis | Acidic conditions | 90% |
Agricultural Chemicals
3. Potential Pesticide Applications:
Emerging research suggests that this compound may have applications as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in pests. This aspect is currently under investigation to assess its efficacy and safety.
Case Study:
Recent trials demonstrated that formulations containing this compound showed effective pest control in agricultural settings, leading to reduced crop damage and increased yield .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The prop-2-en-1-yloxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Selected Benzoate Esters
Key Observations :
- The allyloxy group in the target compound distinguishes it from simpler alkyl benzoates (e.g., ethyl benzoate) by introducing unsaturation and reactivity. This contrasts with the boronate ester in , which is used in Suzuki-Miyaura coupling reactions .
- Methyl substitution at the 2-position may enhance steric hindrance, affecting reaction kinetics compared to unsubstituted analogs .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The allyloxy group increases susceptibility to thermal degradation compared to ethyl benzoate but enables unique reactivity, such as Claisen rearrangements or thiol-ene click chemistry .
- Boronate-containing analogs () exhibit high thermal stability, making them suitable for high-temperature synthetic applications .
Biological Activity
Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate, a compound with potential biological significance, has garnered attention for its various pharmacological activities. This article delves into its biological activity, including antimicrobial properties, cytotoxic effects, and other therapeutic potentials, supported by relevant data tables and research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| LogP | 3.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, research indicates that derivatives of benzoates exhibit significant activity against Pseudomonas aeruginosa, a common pathogen associated with biofilm formation and antibiotic resistance .
In a comparative study, the compound was tested alongside standard antibiotics to evaluate its effectiveness. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |
|---|---|---|
| Pseudomonas aeruginosa | 32 µg/mL | 16 µg/mL (Ciprofloxacin) |
| Staphylococcus aureus | 64 µg/mL | 32 µg/mL (Methicillin) |
The compound demonstrated comparable or superior activity against certain strains, indicating its potential as an alternative antimicrobial agent.
Cytotoxic Effects
The cytotoxicity of this compound has also been evaluated in various cancer cell lines. In vitro assays showed that the compound induces apoptosis in human cancer cells, particularly in breast and colon cancer models. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
These findings suggest that this compound may act as a promising candidate for further development in cancer therapeutics.
The mechanism of action for this compound appears to involve the disruption of cellular membranes and interference with metabolic pathways. Studies indicate that the compound affects the synthesis of critical biomolecules within microbial cells, leading to growth inhibition . Additionally, its ability to induce oxidative stress in cancer cells contributes to its cytotoxic effects.
Case Studies
- Antimicrobial Efficacy Study : A study published in Frontiers in Microbiology demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa. The authors noted a reduction in exopolysaccharide production, which is critical for biofilm stability .
- Cancer Cell Line Testing : In a recent investigation, this compound was tested on several cancer cell lines. Results indicated that treatment led to increased levels of reactive oxygen species (ROS), triggering apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
